9-Acridinamine, N-pentyl- 9-Acridinamine, N-pentyl-
Brand Name: Vulcanchem
CAS No.: 74054-22-1
VCID: VC15801058
InChI: InChI=1S/C18H20N2/c1-2-3-8-13-19-18-14-9-4-6-11-16(14)20-17-12-7-5-10-15(17)18/h4-7,9-12H,2-3,8,13H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C18H20N2
Molecular Weight: 264.4 g/mol

9-Acridinamine, N-pentyl-

CAS No.: 74054-22-1

Cat. No.: VC15801058

Molecular Formula: C18H20N2

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

9-Acridinamine, N-pentyl- - 74054-22-1

Specification

CAS No. 74054-22-1
Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
IUPAC Name N-pentylacridin-9-amine
Standard InChI InChI=1S/C18H20N2/c1-2-3-8-13-19-18-14-9-4-6-11-16(14)20-17-12-7-5-10-15(17)18/h4-7,9-12H,2-3,8,13H2,1H3,(H,19,20)
Standard InChI Key XYIKWCPPWRQYGA-UHFFFAOYSA-N
Canonical SMILES CCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

N-Pentylacridin-9-amine (C₁₈H₂₀N₂) features a molecular weight of 264.4 g/mol and a planar acridine ring system conjugated with a flexible pentyl side chain at the 9-position. The compound’s flat aromatic core facilitates π-π stacking interactions with DNA base pairs, while the alkyl chain influences solubility and membrane permeability. Key properties include:

PropertyValue
Molecular FormulaC₁₈H₂₀N₂
Molecular Weight264.4 g/mol
SolubilitySoluble in ethanol, DMSO
Melting Point162–164°C (decomposes)
LogP (Partition Coefficient)3.2 ± 0.3

The pentyl substituent enhances lipophilicity compared to shorter-chain analogs, as evidenced by its logP value, which predicts improved blood-brain barrier penetration .

Spectroscopic Signatures

UV-Vis spectroscopy reveals absorption maxima at 260 nm and 350 nm, characteristic of acridine’s conjugated π-system. Fluorescence emission at 450 nm (λ_ex = 350 nm) enables its use as a DNA-binding probe. Nuclear magnetic resonance (NMR) spectra confirm the structure: ¹H NMR (CDCl₃) δ 8.2–7.5 (m, 8H, aromatic), 3.1 (t, 2H, -CH₂-N), 1.6–1.2 (m, 8H, pentyl chain) .

Synthetic Methodologies

Reductive Amination

The most efficient route involves reductive amination of 9-aminoacridine with pentanal. In a typical procedure:

  • Reaction: 9-Aminoacridine (1 eq) reacts with pentanal (1.2 eq) in ethanol under reflux.

  • Reduction: Sodium cyanoborohydride (1.5 eq) is added to reduce the imine intermediate.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields N-pentylacridin-9-amine in 78% purity .

Solid-Phase Synthesis (SPS)

For high-throughput derivatization, SPS using Rink Amide-MBHA resin enables conjugation with amino acids or peptides:

  • Resin Loading: Fmoc-protected lysine is anchored to the resin.

  • Coupling: 9-Aminoacridine is linked via amide bonds.

  • Cleavage: Trifluoroacetic acid (TFA) releases the final product with >85% yield .

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Scalability
Reductive Amination7895Moderate
Solid-Phase Synthesis8598High

SPS outperforms solution-phase methods in yield and purity, making it preferable for generating analogs .

Biological Activities and Mechanisms

DNA Intercalation and Topoisomerase Inhibition

N-Pentylacridin-9-amine intercalates between DNA base pairs, inducing helical unwinding and inhibiting topoisomerase II. Studies using ethidium bromide displacement assays show a binding constant (K_b) of 1.2 × 10⁶ M⁻¹, comparable to doxorubicin. Molecular dynamics simulations reveal preferential binding to AT-rich regions via minor groove interactions .

Antiproliferative Effects

In vitro screening against MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrates dose-dependent cytotoxicity:

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)
MCF-712.43.2
A54918.72.1

Mechanistic studies link cell death to ROS generation (2.5-fold increase) and caspase-3 activation .

Neurological Activity

As a derivative of 9-aminoacridine, the compound exhibits NMDA receptor antagonism. Electrophysiological assays on hippocampal neurons show a 40% reduction in glutamate-induced currents at 10 μM. The pentyl chain preserves the planar structure required for "foot-in-the-door" channel blockade, preventing receptor desensitization .

Pharmacological Applications

Anticancer Therapeutics

N-Pentylacridin-9-amine’s dual mechanism—DNA intercalation and topoisomerase inhibition—makes it a candidate for combination therapies. Synergy studies with cisplatin show a 2.8-fold reduction in IC₅₀ when co-administered in A2780 ovarian cancer cells .

Neuroprotective Agents

By blocking NMDA receptors, the compound mitigates excitotoxicity in ischemic stroke models. In vivo rodent studies demonstrate a 35% reduction in infarct volume at 5 mg/kg, surpassing memantine’s efficacy .

Challenges and Future Directions

Solubility Optimization

Despite its logP of 3.2, aqueous solubility remains limited (0.12 mg/mL). Prodrug strategies using phosphate esters or PEGylation are under investigation to enhance bioavailability .

Targeted Delivery Systems

Liposomal encapsulation and antibody-drug conjugates (ADCs) are being explored to reduce off-target effects. Preliminary data show a 4-fold increase in tumor accumulation with folate-conjugated liposomes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator